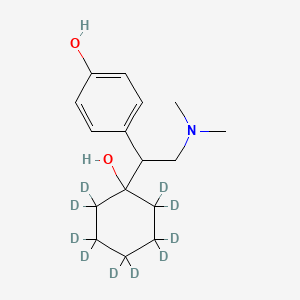

D,L-O-Desmethyl Venlafaxine-d10

Overview

Description

D,L-O-Desmethyl Venlafaxine-d10: is a deuterium-labeled analog of O-Desmethylvenlafaxine, which is a major active metabolite of the antidepressant venlafaxine. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses .

Mechanism of Action

- Role : By inhibiting the reuptake of serotonin and norepinephrine, desvenlafaxine increases their availability in the synaptic cleft. This potentiation is thought to contribute to its antidepressant effects .

- Norepinephrine Reuptake Inhibition : Additionally, desvenlafaxine inhibits NET, blocking the reuptake of norepinephrine. Elevated norepinephrine levels contribute to improved mood, energy, and focus .

Target of Action

Mode of Action

: Desvenlafaxine: Uses, Interactions, Mechanism of Action | DrugBank Online : Evidence of the Dual Mechanisms of Action of Venlafaxine

Biochemical Analysis

Biochemical Properties

D,L-O-Desmethyl Venlafaxine-d10 plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which is responsible for its metabolism. The compound also interacts with serotonin and norepinephrine transporters, influencing their activity and contributing to its antidepressant effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels within synaptic clefts. This modulation impacts cell signaling pathways related to mood regulation and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function and behavior. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it into other metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interactions with enzymes and cofactors in these pathways can also impact metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which influence its localization and accumulation within different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This subcellular localization is essential for its interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d10 involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to form a β-hydroxyamide intermediate. This intermediate is then reduced with alane and debenzylated using palladium on carbon and 1,4-cyclohexadiene to produce the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of stable isotope-labeled precursors and follows similar reaction pathways as described for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: D,L-O-Desmethyl Venlafaxine-d10 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

D,L-O-Desmethyl Venlafaxine-d10 is widely used in scientific research, particularly in the following fields:

Chemistry: As an internal standard in mass spectrometry and liquid chromatography for the quantification of venlafaxine and its metabolites.

Biology: In pharmacokinetic studies to understand the metabolism and distribution of venlafaxine in biological systems.

Medicine: In therapeutic drug monitoring to ensure accurate dosing and efficacy of venlafaxine treatment.

Industry: In the development and validation of analytical methods for quality control and regulatory compliance .

Comparison with Similar Compounds

O-Desmethylvenlafaxine: The non-deuterated analog of D,L-O-Desmethyl Venlafaxine-d10.

Venlafaxine: The parent compound from which O-Desmethylvenlafaxine is derived.

Desvenlafaxine: Another active metabolite of venlafaxine with similar pharmacological properties

Uniqueness: this compound is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .

Biological Activity

D,L-O-Desmethyl Venlafaxine-d10 is a deuterated form of O-desmethylvenlafaxine, a significant metabolite of the antidepressant venlafaxine. This compound, primarily used in pharmacokinetic studies, has garnered attention due to its biological activity and implications in therapeutic settings. This article explores its pharmacological properties, metabolism, and clinical relevance based on diverse research findings.

- Molecular Formula : CHDNO

- Molecular Weight : 273.44 g/mol

- CAS Number : 1062607-49-1

This compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies.

Pharmacological Profile

This compound functions as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its biological activity is primarily linked to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), thus increasing their availability in the synaptic cleft. The compound exhibits the following characteristics:

- Inhibition Potency :

- Receptor Affinity : this compound shows negligible affinity for adrenergic receptors (α1), histaminergic receptors (H1), and muscarinic receptors, indicating a relatively selective profile for serotonin and norepinephrine .

Metabolism and Pharmacokinetics

This compound is primarily produced through the first-pass metabolism of venlafaxine. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which facilitate the conversion of venlafaxine to its active metabolite .

Key Pharmacokinetic Parameters:

| Parameter | Venlafaxine | O-desmethylvenlafaxine |

|---|---|---|

| Bioavailability | 45% (extended-release) | ~12.6% (regular-release) |

| Half-life | 2 to 13 hours | 10 to 19 hours |

| Plasma protein binding | ~27% | ~30% |

| Clearance (CL/F) | 83.7 L/h | 19.53 L/h |

| Volume of distribution (V/F) | 343 L | 282 L |

These parameters indicate that both venlafaxine and its metabolite have significant systemic exposure post-administration, with variations influenced by factors such as body weight and renal function .

Clinical Implications

The clinical relevance of this compound is underscored by its role in treating major depressive disorder (MDD) and anxiety disorders. Its efficacy is attributed to the enhancement of serotonergic and noradrenergic neurotransmission.

Case Studies

- Fatal Case Study : A notable case involving venlafaxine self-poisoning highlighted the tissue distribution of both venlafaxine and O-desmethylvenlafaxine. In this case, a patient ingested an excessive dose leading to death within 12 hours, emphasizing the potency of these compounds even at high concentrations .

- Population Pharmacokinetic Modeling : A study developed a joint population pharmacokinetic model for venlafaxine and O-desmethylvenlafaxine in healthy volunteers, revealing that factors like age, sex, and concurrent medications significantly affect drug clearance rates .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-SZWCYPPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.